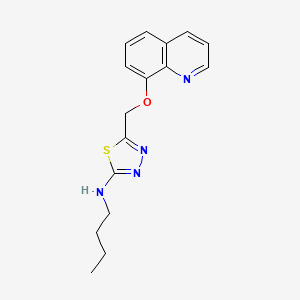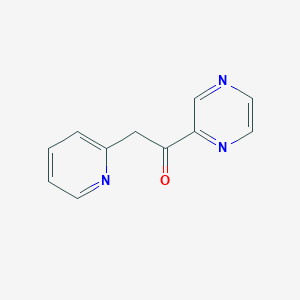
5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitro group, a piperidine ring, and a pyrimidine core, which contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine typically involves multi-step reactions starting from readily available precursors. One common route includes the nitration of a piperidine-substituted phenyl compound followed by the introduction of the pyrimidine ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dimethyl sulfoxide and acetonitrile are often employed to facilitate these reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Nitro-4-piperidinophenyl)-1,2,3,4-tetrahydropyrimidine
- 5-(3-Nitro-4-piperidinophenyl)-6-methyl-2,4-pyrimidinediamine
Uniqueness
Compared to similar compounds, 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine exhibits unique properties due to the presence of the ethyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these unique characteristics are desired.
Propiedades
Número CAS |
104484-42-6 |
|---|---|
Fórmula molecular |
C17H22N6O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
6-ethyl-5-(3-nitro-4-piperidin-1-ylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H22N6O2/c1-2-12-15(16(18)21-17(19)20-12)11-6-7-13(14(10-11)23(24)25)22-8-4-3-5-9-22/h6-7,10H,2-5,8-9H2,1H3,(H4,18,19,20,21) |
Clave InChI |
SGWVNXVUSVARKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)





